“Boc-Arg(Tos)-OH” is a protected form of the amino acid arginine, commonly used in peptide synthesis . The “Boc” (tert-butoxycarbonyl) group protects the amino group, and the “Tos” (p-toluenesulfonyl) group protects the guanidine group of arginine . This allows for selective reactions to occur at other sites in the peptide without affecting these functional groups .
In peptide synthesis, “Boc-Arg(Tos)-OH” can be coupled to a growing peptide chain using various activation procedures . The choice of procedure depends on factors such as the reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile . After the coupling step, the protecting groups can be removed under specific conditions to reveal the functional groups .
Field: Biochemistry
Application: “Boc-Arg(Tos)-OH” is used in peptide synthesis, particularly in difficult couplings.
Method: The carboxyl group of the N-protected amino acid is activated, which is crucial for the synthesis of an amide bond.
Boc-Arg(Tos)-OH, known chemically as N-tert-butoxycarbonyl-Nω-tosyl-L-arginine, is a derivative of the amino acid arginine. Its molecular formula is C23H32N4O6S, and it has a CAS registry number of 13836-37-8. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methods. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, while the Tos (tosyl) group enhances the compound's reactivity in coupling reactions .
The synthesis of Boc-Arg(Tos)-OH typically involves:
Boc-Arg(Tos)-OH is predominantly used in:
Studies on Boc-Arg(Tos)-OH often focus on its interactions during peptide coupling reactions. The presence of the tosyl group enhances the electrophilicity of the carbonyl carbon, facilitating more efficient coupling with nucleophiles such as amines. This property is crucial for improving yields and reaction rates in peptide synthesis protocols .
Boc-Arg(Tos)-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-tert-butoxycarbonyl-L-arginine | Contains only the Boc protecting group | Lacks the tosyl group, limiting reactivity |
N-tosyl-L-arginine | Contains only the tosyl protecting group | More reactive but less stable than Boc derivatives |
Boc-Lys(Boc)-OH | Similar Boc protection but with lysine | Different amino acid side chain |
Boc-Gly-OH | Simple glycine derivative | Lacks complex side-chain functionalities |
Boc-Arg(Tos)-OH is unique due to its combination of both protective groups, allowing for greater versatility in peptide synthesis compared to its analogs .